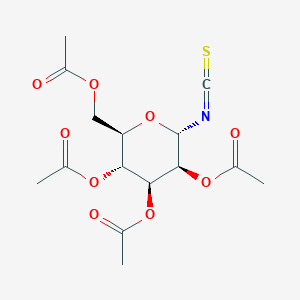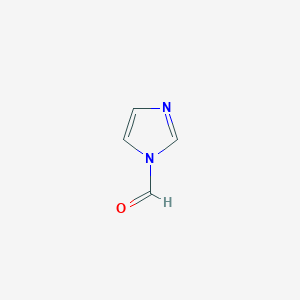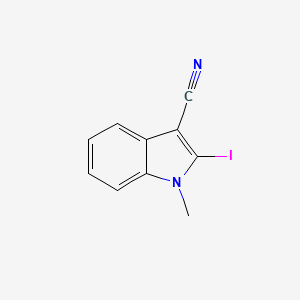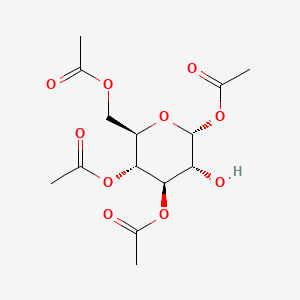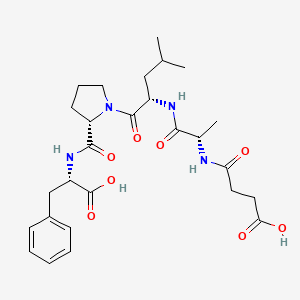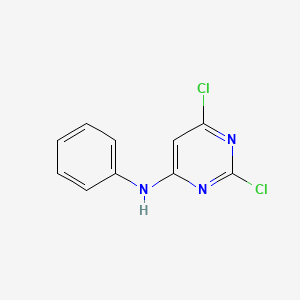
2,6-dichloro-N-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-N-phenylpyrimidin-4-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key characteristics of this compound is the presence of chlorine atoms at the 2 and 6 positions of the pyrimidine ring, which can be further functionalized through substitution reactions. The compound also features an amino group at the 4 position and a phenyl group attached to the nitrogen atom, which may contribute to its chemical reactivity and potential applications in various chemical syntheses.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2,6-dichloro-N-phenylpyrimidin-4-amine, often involves substitution reactions where different functional groups replace hydrogen or other substituents on the pyrimidine ring. For instance, a practical synthesis approach starting from 4-amino-2,6-dichloropyrimidine has been developed, which allows for the introduction of various secondary amines and arylamines to displace the chloro groups at the 2 and 6 positions, respectively . This method demonstrates the reactivity of the dichloropyrimidine and its utility as a building block for assembling complex aminopyrimidine molecules.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine resulted in the formation of a compound that crystallized in the monoclinic crystal system space group P21/n, revealing the molecular arrangement and intramolecular hydrogen bonding patterns . Similarly, the structure determination of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, a related compound, allowed for the unambiguous assignment of the regioselectivity of the substitution reactions and the observation of intra- and intermolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of 2,6-dichloro-N-phenylpyrimidin-4-amine is influenced by the presence of the amino and chloro substituents, which can participate in various chemical reactions. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines in boiling ethanol afforded 4-amino-5-bromo-2-substituted aminopyrimidines, indicating the potential for nucleophilic substitution reactions at the chloro positions . Additionally, the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with various amines suggests that the dichloropyrimidine core can undergo substitution reactions to yield a range of substituted pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloro-N-phenylpyrimidin-4-amine are determined by its molecular structure. The presence of chlorine atoms and the phenyl group can affect the compound's polarity, solubility, and reactivity. The crystalline structure, as observed in related compounds, often features hydrogen bonding, which can influence the compound's melting point and stability . The ability to form polymeric chains through hydrogen bonding, as seen in the related compound with propylamine substitution, may also impact the material properties of the compound . The synthesis of 4-amino-5-cyano-6-phenylpyrimidines from related precursors further demonstrates the versatility of pyrimidine derivatives in chemical syntheses and the potential for diverse physical and chemical properties based on the substituents attached to the pyrimidine core .
Applications De Recherche Scientifique
Reactivity in Heterocyclic Compounds
2,6-dichloro-N-phenylpyrimidin-4-amine and its derivatives demonstrate unique reactivity patterns in the presence of nucleophiles. Notably, the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine was investigated, revealing that the formation of the 4-amino compound likely proceeds through an addition-elimination mechanism on the C(4) carbon atom, rather than an attack on the 6 position by an amide ion (Meeteren & Plas, 2010). This finding underscores the nuanced behavior of this compound in chemical reactions, providing insights into its potential utility in synthetic chemistry.
Mechanistic Insights and Derivative Formation
The reactivity of 2,6-dichloro-N-phenylpyrimidin-4-amine extends to its interaction with potassium amide in liquid ammonia, where notable reactions include aminations leading to the formation of 2-amino compounds and ring transformations, such as the conversion of 2,6-dibromo-pyridine to 4-amino-2-methylpyrimidine. The mechanisms underlying these reactions, including meta-rearrangement and ring transformations, add a layer of complexity to the compound's chemistry, hinting at its potential for diverse applications in synthetic pathways (Hertog et al., 2010).
Structural Analysis and Chemical Synthesis
The study of 2,6-dichloro-N-phenylpyrimidin-4-amine also encompasses structural analyses and synthetic strategies. For instance, the crystal structure analysis of related compounds like 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine sheds light on the regioselectivity of substitution reactions and reveals the formation of polymeric chains, which can be critical in understanding the compound's behavior in solid-state forms and its potential applications in material science (McKeveney et al., 2004).
Propriétés
IUPAC Name |
2,6-dichloro-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVVPGGJSMZBKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458541 |
Source


|
| Record name | 2,6-Dichloro-N-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-phenylpyrimidin-4-amine | |
CAS RN |
28230-47-9 |
Source


|
| Record name | 2,6-Dichloro-N-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)

